molecular formula C16H17BrN4OS B2503066 N-(4-bromophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1170789-62-4

N-(4-bromophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2503066
CAS No.: 1170789-62-4
M. Wt: 393.3
InChI Key: XHENMQWUTIKRTD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H17BrN4OS and its molecular weight is 393.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, including compounds with bromophenyl substituents, has been explored for potential anticonvulsant properties. These compounds exhibit moderate anticonvulsant activity, with specific derivatives showing pronounced activity in extending the latency period and reducing the duration and severity of seizures in rat models. This research demonstrates the promise of such compounds in developing anticonvulsant therapies (Severina et al., 2020).

Antimicrobial and Antituberculosis Activity

Derivatives of pyrimidine, including those incorporating bromophenyl groups, have been synthesized and evaluated for antimicrobial and antituberculosis activities. These compounds have shown efficacy against a range of bacterial and fungal strains, as well as Mycobacterium tuberculosis, highlighting their potential in treating infectious diseases (Soni & Patel, 2017).

Antitumor and Selective Inhibition

The study of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates has revealed significant antitumor activity through selective inhibition of cellular proliferation in tumor cells expressing folate receptors and the proton-coupled folate transporter. These findings support the compound's utility in targeted cancer therapy, emphasizing its role in inhibiting key enzymes involved in tumor growth (Wang et al., 2011).

Antimicrobial and Quantum Calculations

The synthesis of 2-bromo-N-(phenylsulfonyl)acetamide derivatives has led to the creation of compounds with good antimicrobial activities. Computational quantum calculations correlate with experimental findings, providing a comprehensive understanding of these compounds' chemical properties and their potential as antimicrobial agents (Fahim & Ismael, 2019).

Properties

IUPAC Name

N-(4-bromophenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4OS/c17-12-3-5-13(6-4-12)20-15(22)10-23-16-9-14(18-11-19-16)21-7-1-2-8-21/h3-6,9,11H,1-2,7-8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHENMQWUTIKRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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